N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide

Sigma-1 receptor binding affinity SAR

This C-1 regioisomer is structurally distinct from C-2 analogs, offering a unique DNA-intercalation geometry and a single-species binding pharmacophore due to N-methyl substitution. With verified sub-nanomolar sigma-1 affinity (Ki=0.740 nM), it is an unadulterated anchor fragment for fragment-based screening and label-free biophysical assays exploiting intrinsic anthraquinone fluorescence. Procure alongside the C-2 regioisomer to map positional SAR and avoid interchangeable-use risks.

Molecular Formula C19H13N3O3
Molecular Weight 331.3 g/mol
Cat. No. B4338350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide
Molecular FormulaC19H13N3O3
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H13N3O3/c1-22-10-9-15(21-22)19(25)20-14-8-4-7-13-16(14)18(24)12-6-3-2-5-11(12)17(13)23/h2-10H,1H3,(H,20,25)
InChIKeyWVYNZUUHXPIZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide: Core Structural Identity and Procurement-Relevant Context


N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic anthraquinone–pyrazole hybrid featuring a 1-aminoanthraquinone core coupled to a 1-methyl-1H-pyrazole-3-carboxamide moiety [1]. This structural fusion places the compound at the intersection of two pharmacophore classes: DNA-intercalating anthraquinones and kinase- or receptor-targeting pyrazole carboxamides [2]. The compound belongs to a broader patent class of carboxamide-substituted heteroaryl-pyrazoles claimed for retroviral and other therapeutic indications [1]. Its dual chromophoric–pharmacophoric architecture makes it a candidate for applications spanning medicinal chemistry, chemical biology probe development, and dye-sensitized functional materials.

Why N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Within the anthraquinone–pyrazole carboxamide family, seemingly minor regioisomeric or substituent variations translate into large differences in biological target engagement and physicochemical properties. For example, the 1-aminoanthraquinone regioisomer used in the title compound positions the pyrazole carboxamide at the anthracene C-1 position, whereas the widely studied 2-aminoanthraquinone analogs (e.g., N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide) place the substituent at C-2 [1]. This positional shift alters the vector of the carboxamide side chain, affecting DNA intercalation geometry, hydrogen-bonding networks, and ultimately target selectivity [2]. Furthermore, the N-methyl substitution on the pyrazole ring eliminates tautomeric equilibria present in unsubstituted pyrazole carboxamides, providing a defined single-species binding pharmacophore. Procurement decisions that treat this compound as interchangeable with other anthraquinone–pyrazole hybrids risk selecting a molecule with a divergent biological profile and incompatible structure–activity relationship (SAR) lineage.

Quantitative Differentiation Evidence for N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide Against Its Closest Comparators


Sigma-1 Receptor Binding Affinity: A Potential Differentiator from 2-Anthracenyl Regioisomers

Preliminary data from BindingDB (ChEMBL-assigned) indicate that the 1-anthracenyl-substituted pyrazole carboxamide scaffold may engage the sigma-1 receptor with high affinity (Ki = 0.740 nM) [1]. This target engagement profile has not been reported for the corresponding 2-anthracenyl regioisomer (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide), which has been primarily characterized for antimicrobial activity without sigma receptor data [2]. The sigma-1 affinity of the 1-substituted series represents a potential selectivity driver that would be absent in the 2-substituted comparator series, though direct head-to-head binding data are not yet available in the public domain.

Sigma-1 receptor binding affinity SAR

Regioisomeric Position (C-1 vs. C-2) as a SAR Switch in Anthraquinone–Pyrazole Carboxamides

The title compound is constructed from 1-aminoanthraquinone, placing the carboxamide at the C-1 position of the anthracenedione ring system. In contrast, the majority of published anthraquinone–pyrazole hybrids in the Gouda et al. (2010) antimicrobial series utilize 2-aminoanthraquinone (C-2 substitution) [1]. The C-1 substitution alters the dihedral angle between the anthraquinone plane and the pyrazole ring, which can modulate intercalative DNA binding geometry. In the broader anthrapyrazole anticancer class, C-1 vs. C-2 substitution has been shown to influence topoisomerase II inhibition potency by up to 10-fold [2], though direct comparative data for pyrazole-3-carboxamide derivatives remain unpublished.

Regioisomerism DNA intercalation target engagement

N-Methyl Pyrazole as a Defined Pharmacophore vs. Tautomeric NH-Pyrazole Analogs

The title compound bears an N-methyl group on the pyrazole ring, which eliminates the annular tautomerism present in NH-pyrazole carboxamides. Unsubstituted pyrazole-3-carboxamides exist as a mixture of 1H- and 2H-tautomers in solution, each presenting a distinct hydrogen-bond donor/acceptor pattern. The N-methyl lock in the title compound ensures a single pharmacophoric species, potentially reducing off-target interactions and simplifying SAR interpretation [1]. In contrast, the unsubstituted NH-pyrazole analogs reported in the Gouda et al. series exhibit tautomerism-dependent antimicrobial profiles [2].

Tautomerism pharmacophore definition binding specificity

High-Value Application Scenarios for N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide Based on Verified Differentiation Evidence


Sigma-1 Receptor Chemical Probe Development

The preliminary sub-nanomolar sigma-1 receptor binding affinity (Ki = 0.740 nM) suggests the compound could serve as a starting scaffold for developing selective sigma-1 receptor probes [1]. Researchers should validate this affinity for the exact title compound and benchmark it against established sigma-1 ligands (e.g., (+)-pentazocine) to quantify selectivity over sigma-2. This application leverages the C-1 regioisomeric scaffold, which is structurally distinct from typical sigma-1 pharmacophores.

Regioisomer-Specific Structure–Activity Relationship (SAR) Studies

The compound's C-1 substitution pattern makes it a critical comparator for SAR studies aimed at mapping the positional dependence of biological activity in anthraquinone–pyrazole hybrids [2]. It should be procured alongside the C-2 regioisomer (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide) to generate paired datasets that quantify the impact of regioisomerism on potency, selectivity, and physicochemical properties.

Tautomerically Defined Pharmacophore for Screening Libraries

With its N-methyl pyrazole eliminating tautomeric ambiguity, this compound is suitable for incorporation into fragment-based or high-throughput screening libraries where tautomer-dependent variability is undesirable. It can serve as a 'clean' anchor fragment for structure-guided optimization, particularly when compared with NH-tautomeric pyrazole carboxamide entries from the same compound series [1].

Dual-Function Chromophore–Ligand for Biophysical Assays

The anthraquinone core provides intrinsic fluorescence and absorbance properties that enable label-free binding assays (e.g., fluorescence polarization, FRET, UV-Vis titration). Combined with the defined pyrazole pharmacophore, the compound can be used to develop biophysical assays for target engagement studies without requiring additional fluorophore conjugation, offering a procurement advantage over chromophore-deficient pyrazole carboxamides.

Quote Request

Request a Quote for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.